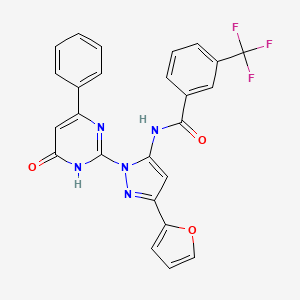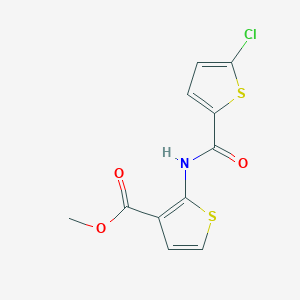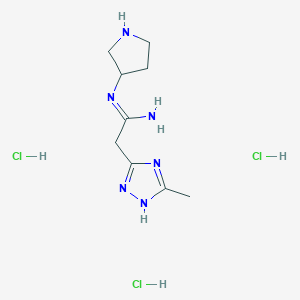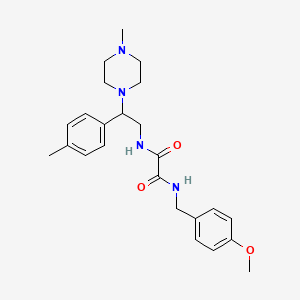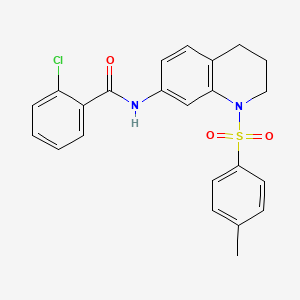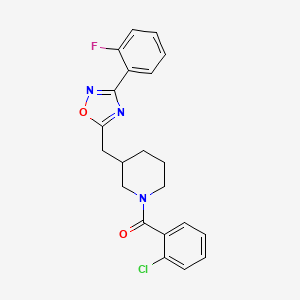![molecular formula C22H26N4O7S B3009285 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 442881-29-0](/img/structure/B3009285.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H26N4O7S and its molecular weight is 490.53. The purity is usually 95%.
BenchChem offers high-quality 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of compounds related to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is in corrosion inhibition. A study by Bouklah et al. (2006) on 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (4-MOX) explored its effectiveness as a steel corrosion inhibitor in sulfuric acid media. The study highlighted the compound's high efficiency in preventing corrosion, attributing the inhibition to the adsorption of oxadiazole molecules on the metal surface, with the Langmuir adsorption isotherm fitting the experimental data well (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Organic Electronics
In the realm of organic electronics, particularly organic light-emitting diodes (OLEDs), Wang et al. (2001) investigated a pyridine- and oxadiazole-containing hole-blocking material. This study demonstrated the material's effectiveness in enhancing the efficiency of LEDs, with the electroluminescence spectra indicating that light emission came solely from the emissive material layer, showcasing the potential of oxadiazole derivatives in electronic applications (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).
Membrane Science
Liu et al. (2012) focused on the synthesis of novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers. These membranes demonstrated improved water flux for the treatment of dye solutions by enhancing surface hydrophilicity without compromising dye rejection, highlighting a potential application area in water purification and treatment (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Anticancer Research
Research on the synthesis and anticancer evaluation of certain oxadiazole derivatives showed potential therapeutic applications. Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives and evaluated them in vitro for anticancer activity, identifying compounds with moderate activity against breast cancer cell lines. This underscores the importance of oxadiazole derivatives in the development of new anticancer agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Advanced Material Synthesis
Another study by Su and Zheng (2019) on red iridium(iii) complexes with Ir-S-P-S structures showcased rapid room-temperature synthesis methods for OLED applications. The complexes exhibited high phosphorescence quantum yields and were used in OLED devices, demonstrating superior performance and efficiency (Su & Zheng, 2019).
Propiedades
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O7S/c1-30-14-12-26(13-15-31-2)34(28,29)19-10-6-16(7-11-19)20(27)23-22-25-24-21(33-22)17-4-8-18(32-3)9-5-17/h4-11H,12-15H2,1-3H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLLSYBTVBOFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B3009204.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B3009205.png)
![2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol](/img/structure/B3009206.png)
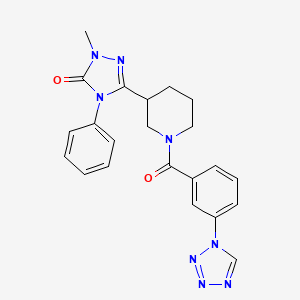
![3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3009213.png)
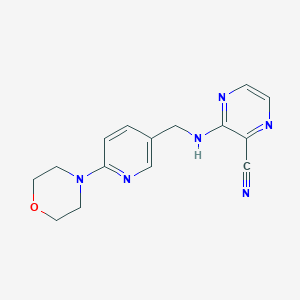
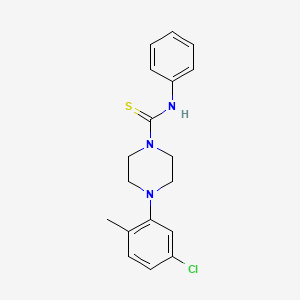
![4-(phenylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B3009216.png)
